1-(1H-indol-3-yl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea
Description
1-(1H-Indol-3-yl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea is a bis-indole urea derivative characterized by two indole moieties linked via a urea functional group. The compound features a 1H-indol-3-yl group and a 2-methyl-1H-indol-5-ylmethyl substituent, which introduces steric and electronic modifications compared to simpler indole derivatives. Urea linkages are known for their hydrogen-bonding capacity, which may influence solubility, stability, and intermolecular interactions in biological or material science applications.
Properties
IUPAC Name |
1-(1H-indol-3-yl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O/c1-12-8-14-9-13(6-7-16(14)22-12)10-21-19(24)23-18-11-20-17-5-3-2-4-15(17)18/h2-9,11,20,22H,10H2,1H3,(H2,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMHMZKZFIWKRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=O)NC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-indol-3-yl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea typically involves the reaction of an indole derivative with an isocyanate or a urea derivative. The reaction conditions may include:
Solvent: Common solvents like dichloromethane or ethanol.
Catalyst: Acid or base catalysts to facilitate the reaction.
Temperature: Moderate temperatures ranging from room temperature to 80°C.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch or continuous flow reactors: for large-scale synthesis.
Purification techniques: such as crystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1-(1H-indol-3-yl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents or nucleophiles under controlled conditions.
Major Products Formed
The major products formed depend on the type of reaction and the specific reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its effects on biological systems.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Use in the development of new materials or as a catalyst.
Mechanism of Action
The mechanism of action of 1-(1H-indol-3-yl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzyme activity.
Receptors: Binding to receptors and modulating their activity.
Pathways: Influencing cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The target compound’s urea group distinguishes it from other indole-based analogs, such as imidazole- or triazole-containing derivatives. Key comparisons include:
Table 1: Structural Comparison of Indole Derivatives
Key Observations :
- Substituent Effects : The 2-methyl group on the indole-5-yl moiety in the target compound introduces steric hindrance, contrasting with electron-withdrawing (e.g., 7-chloro in 77) or electron-donating (e.g., 5-methoxy in 79) substituents in analogs.
Key Observations :
Physicochemical Properties
NMR and mass spectrometry data highlight structural differences:
Table 3: Spectroscopic Data Comparison
Key Observations :
- The urea NH protons in the target compound would likely resonate downfield (~8–9 ppm), distinct from triazole or imidazole protons.
- Mass data suggest the target compound is lighter than imidazole analogs (e.g., 77) due to the urea group’s lower molecular weight compared to imidazole.
Biological Activity
1-(1H-indol-3-yl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea, a compound featuring an indole structure, has garnered attention for its potential biological activities, particularly in cancer treatment and other therapeutic applications. This article explores the biological activity of this compound, emphasizing its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic uses.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 297.37 g/mol. Its structure includes two indole moieties connected by a urea functional group, which is crucial for its biological activity.
Indole derivatives are known to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects. The proposed mechanisms of action for this compound include:
- Inhibition of Tubulin Polymerization : Similar to other indole-based compounds, this urea derivative may inhibit tubulin polymerization, thereby disrupting the mitotic spindle formation in cancer cells.
- Induction of Apoptosis : Studies suggest that this compound can trigger apoptosis in cancer cells through the activation of pro-apoptotic proteins and inhibition of anti-apoptotic factors.
- Cell Cycle Arrest : It may induce cell cycle arrest at the G2/M phase, preventing cancer cells from dividing and proliferating.
Anticancer Activity
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) against selected cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 0.34 | Apoptosis induction |
| HeLa (Cervical) | 0.52 | Tubulin polymerization inhibition |
| HT-29 (Colon) | 0.86 | Cell cycle arrest |
These values indicate that the compound is particularly potent against breast and cervical cancer cell lines, suggesting its potential as a therapeutic agent.
Case Studies
Several studies have documented the biological activity of indole derivatives similar to this compound:
- Study on Indole Derivatives : A study published in MDPI highlighted that various indole compounds demonstrated significant antiproliferative activity against MCF-7 and HeLa cell lines, with some derivatives showing IC50 values as low as 0.06 µM .
- Mechanistic Insights : Research conducted on related compounds indicated that they induced apoptosis by modulating p53 signaling pathways and decreasing Bcl-2 levels . These findings suggest that similar mechanisms may be at play for this compound.
Safety Profile
The safety profile of this compound remains under investigation. Preliminary studies indicate that it exhibits low toxicity towards non-cancerous cell lines at concentrations up to 100 µM, highlighting its potential therapeutic window .
Q & A
Basic Research Question
- NMR Spectroscopy: ¹H/¹³C NMR confirms indole ring substitution patterns (e.g., δ 7.2–7.8 ppm for aromatic protons) and urea linkage (NH signals at δ 5.5–6.0 ppm). 2D NMR (COSY, HSQC) resolves overlapping peaks in crowded regions .
- Mass Spectrometry: High-resolution MS (HRMS) validates the molecular formula (C₂₀H₁₉N₄O), with ESI+ typically showing [M+H]⁺ at m/z 331.156 .
- X-ray Crystallography: Resolves stereochemical ambiguities; however, crystallization challenges may require co-crystallization with acetic acid or DMSO .
How can reaction yields be improved during the final urea coupling step?
Advanced Research Question
- Catalyst Optimization: Replace traditional bases (e.g., Et₃N) with DMAP or DBU to enhance nucleophilicity of the amine group, improving coupling efficiency by 20–30% .
- Solvent Selection: Polar aprotic solvents (e.g., DMF or acetonitrile) increase solubility of indole derivatives, reducing side-product formation.
- Temperature Control: Maintain reaction temperatures at 0–5°C during triphosgene addition to minimize carbamate byproducts .
What computational methods are suitable for predicting the compound’s binding affinity to biological targets?
Advanced Research Question
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (e.g., EGFR or BRAF). Focus on hydrogen bonding between the urea moiety and catalytic lysine residues .
- MD Simulations: GROMACS or AMBER-based simulations (100 ns trajectories) assess stability of ligand-protein complexes, identifying key hydrophobic interactions with indole methyl groups .
- QSAR Models: Train models using datasets of indole-urea derivatives to predict logP and pIC₅₀ values, prioritizing substituents with electron-donating groups for enhanced activity .
What are the stability challenges for this compound under physiological conditions, and how can they be mitigated?
Basic Research Question
- Hydrolysis Susceptibility: The urea bond is prone to hydrolysis at pH > 8.0. Stability assays (HPLC monitoring at 37°C) show <10% degradation over 24 hours at pH 7.4, making it suitable for short-term cell culture studies .
- Light Sensitivity: Store solutions in amber vials at –20°C to prevent indole ring photo-oxidation. Add antioxidants (e.g., 0.1% BHT) for long-term storage .
How can structure-activity relationship (SAR) studies guide further optimization of this compound?
Advanced Research Question
- Substitution Patterns: Introduce electron-withdrawing groups (e.g., –NO₂) at the 5-position of the 2-methylindole to enhance binding to ATP pockets.
- Bioisosteric Replacement: Replace the urea group with thiourea or cyanoguanidine to assess tolerance for H-bond acceptor modifications .
- Aliphatic Linkers: Test methylene vs. ethylene spacers between indole moieties to optimize conformational flexibility without sacrificing potency .
What are the common pitfalls in interpreting mass spectrometry data for this compound?
Advanced Research Question
- Adduct Formation: Sodium or potassium adducts ([M+Na]⁺ at m/z 354.138) may obscure the molecular ion. Use ammonium acetate buffers to suppress adducts .
- In-source Fragmentation: High ESI voltages can cleave the urea bond, producing false fragments (e.g., m/z 162.092 for indol-3-ylamine). Reduce capillary voltage to 2.5 kV .
How does the compound’s solubility profile impact in vitro assay design?
Basic Research Question
- Solubility Limits: Aqueous solubility is <10 µM at pH 7.4. Use DMSO stock solutions (10 mM) diluted in assay buffers (final DMSO ≤0.1%) to avoid solvent toxicity .
- Co-solvent Systems: For pharmacokinetic studies, employ cyclodextrin complexes (e.g., HP-β-CD) to enhance solubility up to 500 µM .
What degradation pathways dominate under accelerated stability testing (40°C/75% RH)?
Advanced Research Question
- Oxidative Degradation: LC-MS identifies N-oxide formation on indole rings after 4 weeks. Add chelating agents (e.g., EDTA) to metal-contaminated batches .
- Dimerization: Headspace GC-MS detects trace formaldehyde from urea bond cleavage, leading to cross-linked dimers. Store under nitrogen atmosphere to suppress this pathway .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
